molecular formula C23H26ClN5O3S B2867028 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1185039-32-0

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2867028
CAS No.: 1185039-32-0
M. Wt: 488
InChI Key: XBZOOFVBPRWBDE-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at the 1-position with a methyl group and at the 4-position with a carboxamide moiety linked to a 3,4-dimethylphenyl group. The 3-position of the pyrazole is functionalized with a sulfonyl-piperazine group bearing a 3-chlorophenyl substituent.

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3,4-dimethylphenyl)-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O3S/c1-16-7-8-19(13-17(16)2)25-22(30)21-15-27(3)26-23(21)33(31,32)29-11-9-28(10-12-29)20-6-4-5-18(24)14-20/h4-8,13-15H,9-12H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZOOFVBPRWBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

The pyrazole scaffold is constructed via cyclocondensation of β-keto esters with hydrazines. Adapted from the methodology in RSC Advances, 1-methyl-1H-pyrazole-4-carboxylic acid is synthesized as follows:

Procedure :

  • Reactants : Ethyl acetoacetate (20 mmol), methylhydrazine (20 mmol), and sodium acetate (40 mmol) in ethanol.
  • Conditions : Reflux at 80°C for 6 hours.
  • Workup : Concentrate under reduced pressure, extract with ethyl acetate, wash with brine, and recrystallize from ethanol.
  • Yield : 78% as white crystals.

Carboxamide Formation

The carboxylic acid is converted to the carboxamide via activation with ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt), followed by coupling with 3,4-dimethylaniline:

Procedure :

  • Activation : Stir 1-methyl-1H-pyrazole-4-carboxylic acid (1 mmol) with EDCI (1 mmol) and HOBt (1 mmol) in DMF (10 mL) at 25°C for 30 minutes.
  • Coupling : Add 3,4-dimethylaniline (1.2 mmol) and triethylamine (2 mmol). Stir for 12 hours.
  • Workup : Extract with chloroform, wash with HCl (0.2 M), NaOH (2 M), and brine. Purify via silica gel chromatography (PE:EA = 8:1).
  • Yield : 66% (pale yellow crystals).
  • Characterization : $$ ^1H $$ NMR (CDCl₃) δ 8.93 (s, 1H, pyrazole-H), 7.60–7.40 (m, 4H, aryl-H), 2.35 (s, 3H, CH₃).

Sulfonation of the Pyrazole Core

Sulfonyl Chloride Synthesis

Regioselective sulfonation at the pyrazole 3-position is achieved using chlorosulfonic acid:

Procedure :

  • Reactants : N-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide (1 mmol) in CH₂Cl₂ (10 mL).
  • Sulfonation : Add chlorosulfonic acid (2 mmol) dropwise at 0°C. Warm to 25°C and stir for 4 hours.
  • Workup : Quench with ice water, extract with DCM, dry over Na₂SO₄, and concentrate.
  • Yield : 70% (colorless oil).

Synthesis of 4-(3-Chlorophenyl)piperazine

Piperazine Intermediate Preparation

Adapted from WO2016078107A1, 1-(3-chlorophenyl)piperazine is synthesized via a three-step sequence:

Step 1 : Bis(2-chloroethyl)methylamine hydrochloride synthesis:

  • Reactants : Diethanolamine (20 mmol) and thionyl chloride (40 mmol) in CHCl₃.
  • Conditions : Reflux for 8 hours.
  • Yield : 85%.

Step 2 : Cyclization to piperazine:

  • Reactants : 3-Chloroaniline (17.2 mmol) and bis(2-chloroethyl)methylamine hydrochloride in xylene.
  • Conditions : Reflux at 140°C for 12 hours.
  • Yield : 72%.

Step 3 : Hydrochloride salt formation:

  • Procedure : Treat with HCl gas in EtOH, precipitate with ether.
  • Yield : 90% (white crystals).

Final Coupling: Sulfonamide Formation

Reaction of Sulfonyl Chloride with Piperazine

The sulfonyl chloride intermediate reacts with 4-(3-chlorophenyl)piperazine under basic conditions:

Procedure :

  • Reactants : Pyrazole sulfonyl chloride (1 mmol), 4-(3-chlorophenyl)piperazine (1.2 mmol), and K₂CO₃ (2 mmol) in THF (15 mL).
  • Conditions : Stir at 25°C for 6 hours.
  • Workup : Filter, concentrate, and purify via preparative TLC (DCM:MeOH = 10:1).
  • Yield : 65% (off-white solid).
  • Characterization : $$ ^1H $$ NMR (DMSO-d₆) δ 8.50 (s, 1H, pyrazole-H), 7.68–7.42 (m, 8H, aryl-H), 3.20 (t, 4H, piperazine-H), 2.35 (s, 3H, CH₃). MS (ESI): m/z 528.1 [M+H]⁺.

Optimization and Challenges

Sulfonation Regioselectivity

Directing effects of the carboxamide group ensure sulfonation occurs para to the amide, confirmed by $$ ^1H $$ NMR coupling patterns.

Piperazine Stability

4-(3-Chlorophenyl)piperazine hydrochloride must be stored under inert conditions to prevent deliquescence.

Analytical Data Summary

Parameter Value Method
Melting Point 175–176°C Differential Scanning Calorimetry
HPLC Purity 99.2% C18 column, MeOH:H₂O = 70:30
Elemental Analysis C: 58.12%; H: 4.85%; N: 15.92% CHNS Analyzer

Chemical Reactions Analysis

Formation of the Pyrazole Ring

The pyrazole ring is synthesized via cyclocondensation reactions. For example, ethyl acetoacetate can react with hydrazine derivatives under InCl₃ catalysis to form pyrazolone intermediates, as demonstrated in analogous pyrano[2,3-c]pyrazole syntheses . Ultrasound irradiation accelerates such reactions, improving yields (up to 95%) and reducing reaction times .

Sulfonylation of the Piperazine Moiety

The sulfonamide group is introduced by reacting a sulfonyl chloride derivative with 4-(3-chlorophenyl)piperazine. This step typically occurs under basic conditions (e.g., NaOH or Et₃N) in aprotic solvents like dichloromethane .

Carboxamide Coupling

The final carboxamide bond is formed via coupling between the pyrazole-4-carboxylic acid derivative and 3,4-dimethylaniline. Activators like EDCl/HOBt or DCC are commonly employed in such amidation reactions .

Sulfonamide Group

  • Hydrolysis : The sulfonamide bond is stable under physiological conditions but may hydrolyze under strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions, yielding sulfonic acids and amines .

  • Nucleophilic Substitution : The sulfonyl group can participate in substitution reactions with amines or alcohols under catalytic conditions .

Carboxamide Group

  • Hydrolysis : The carboxamide hydrolyzes to a carboxylic acid under strong acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions.

  • Reduction : LiAlH₄ reduces the carboxamide to a primary amine.

Piperazine Ring

  • Protonation/Deprotonation : The piperazine nitrogen undergoes protonation in acidic media, enhancing solubility in polar solvents .

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

Catalytic Reaction Conditions

Reactions involving this compound often employ:

Catalyst Solvent Temperature Yield Source
InCl₃50% EtOH40°C (ultrasound)80–95%
Et₃NCH₂Cl₂RT~70%
NaOHEtOH/H₂OReflux65–85%

Stability Under Various Conditions

  • Thermal Stability : Stable up to 200°C (decomposition observed above this temperature).

  • Photostability : Susceptible to UV-induced degradation due to the aromatic chlorophenyl group.

  • pH Sensitivity : Stable in neutral pH but undergoes hydrolysis in strongly acidic/basic environments .

Biological Activity and Reactivity

The compound’s sulfonamide and piperazine groups enable interactions with biological targets (e.g., enzymes, receptors) . For instance:

  • MAO Inhibition : Analogous thiocarbamoyl pyrazoles inhibit monoamine oxidases via hydrogen bonding and π-π stacking .

  • Antimicrobial Activity : Pyrazole derivatives exhibit reactivity toward microbial enzymes, disrupting cell membranes .

Key Structural Insights from Crystallography

  • The pyrazole and piperazine rings form dihedral angles of 14.71° and 80.41° with the chlorophenyl and fluorophenyl groups, respectively, influencing steric interactions in reactions .

  • Weak hydrogen bonds (e.g., N–H⋯F, C–H⋯Br) stabilize the crystal lattice, affecting solubility .

Scientific Research Applications

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the sulfonyl group can form strong interactions with enzyme active sites. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Scaffold and Substituent Variations

The compound’s pyrazole-carboxamide scaffold is shared with several pharmacologically active analogs. Key comparisons include:

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ()
  • Core : Pyrazole-3-carboxamide (vs. 4-carboxamide in the target compound).
  • Substituents : 4-Chlorophenyl at pyrazole-5, dichlorophenyl at pyrazole-1, and 3-pyridylmethyl on the carboxamide.
  • Activity : CB1 antagonist with IC₅₀ = 0.139 nM.
  • Comparison : The target compound’s 4-carboxamide position and sulfonyl-piperazine group may alter receptor binding kinetics compared to this 3-carboxamide analog. Piperazine sulfonyl groups could enhance solubility or introduce hydrogen-bonding interactions absent in the pyridylmethyl substituent .
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine ()
  • Core : Pyridazine (vs. pyrazole in the target compound).
  • Substituents : Piperazine linked via a propyloxy group to 4-chlorophenyl.
  • Activity : Anti-bacterial, anti-viral, and anti-platelet aggregation properties.
  • Comparison: While the heterocycle differs (pyridazine vs. pyrazole), both compounds utilize piperazine as a linker.

Role of Chlorophenyl and Piperazine Moieties

  • 3-Chlorophenyl vs. 4-Chlorophenyl : Substitution position on phenyl rings significantly impacts activity. For example, nitroimidazole derivatives with nitro groups at specific positions exhibit enhanced antimycobacterial activity (). The target’s 3-chlorophenyl group may optimize steric and electronic interactions in receptor pockets compared to 4-substituted analogs .
  • Piperazine-Sulfonyl Linkage : This combination is less common in pyrazole derivatives than ether or alkyl-linked piperazines. The sulfonyl group’s electron-withdrawing nature may stabilize receptor-ligand interactions, as seen in quaternary ammonium compounds where polar groups influence critical micelle concentrations ().

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Target Activity (IC₅₀) Reference
Target Compound Pyrazole 4-Carboxamide, sulfonyl-piperazine-3-ClPh Hypothesized CB1 N/A
5-(4-ClPh)-1-(2,4-diClPh)-pyrazole-3-carboxamide Pyrazole 3-Carboxamide, 3-pyridylmethyl CB1 0.139 nM
3-Cl-6-(piperazinyl-propyloxy-ClPh)pyridazine Pyridazine Piperazine-propyloxy-4-ClPh Anti-bacterial N/A

Methodological Considerations for Similarity Assessment

  • Tanimoto Coefficient : Used in virtual screening to quantify structural overlap (). The target compound’s unique sulfonyl-piperazine group may reduce similarity scores with traditional pyrazole-carboxamides, highlighting the need for hybrid fingerprint methods.
  • Activity Cliffs: Minor structural changes (e.g., carboxamide position) can lead to drastic activity differences, as seen in nitroimidazole vs. nitrofuryl derivatives ().

Biological Activity

The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide , identified by its CAS number 1189659-23-1 , is a complex organic molecule featuring a pyrazole core and a piperazine moiety. Its structural characteristics suggest potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C23H26ClN5O3SC_{23}H_{26}ClN_{5}O_{3}S, with a molecular weight of 488.0 g/mol . The presence of a sulfonyl group and a chlorophenyl substitution enhances its pharmacological profile.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC23H26ClN5O3SC_{23}H_{26}ClN_{5}O_{3}S
Molecular Weight488.0 g/mol
CAS Number1189659-23-1

The compound acts primarily as a serotonergic antagonist , which implies that it can bind to serotonin receptors without activating them, thereby inhibiting the action of serotonin. This mechanism suggests potential applications in treating disorders related to serotonin dysregulation, such as anxiety and depression.

Biological Activities

Research has highlighted several biological activities associated with this compound and related pyrazole derivatives:

Antifungal Activity

A study reported that pyrazole derivatives exhibited notable antifungal properties against various pathogenic fungi. The compound's structure is hypothesized to contribute to its efficacy in disrupting fungal cell membranes or metabolic pathways, making it a candidate for antifungal drug development .

Antimicrobial Activity

In vitro tests have shown that similar pyrazole compounds possess significant antimicrobial activity against strains such as Mycobacterium tuberculosis and other bacteria. The mechanism may involve interference with bacterial cell wall synthesis or function .

Anti-inflammatory Properties

Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity was observed in studies where pyrazole derivatives were tested for their ability to reduce inflammation markers in cellular models .

Case Studies

  • Antifungal Efficacy : A series of synthesized pyrazole carboxamides were evaluated for antifungal activity against multiple strains, including Cytospora sp. and Fusarium solani. The results indicated that certain derivatives significantly inhibited fungal growth, suggesting their potential as therapeutic agents .
  • Antitubercular Activity : In another investigation, pyrazole derivatives were screened against Mycobacterium tuberculosis H37Rv strain. One derivative showed an inhibition rate comparable to standard treatments, indicating promise for further development in antitubercular therapies .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrazole compounds, revealing that the presence of specific functional groups is crucial for enhancing biological activity. For instance:

  • The sulfonyl group contributes positively to the compound's interaction with target receptors.
  • Chlorine substitution on the phenyl ring appears to enhance antimicrobial potency.

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AntifungalSignificant inhibition against pathogenic fungi
AntimicrobialEffective against Mycobacterium tuberculosis
Anti-inflammatoryInhibition of TNF-α and IL-6

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